1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate
Description
1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate is a hybrid heterocyclic compound combining a benzothiazole moiety, an azetidine ring, and a chromene-carboxylate ester. The benzothiazole group is known for its role in medicinal chemistry, particularly in antitumor and antimicrobial agents. The azetidine ring, a four-membered nitrogen-containing heterocycle, enhances structural rigidity and influences pharmacokinetic properties. The chromene-carboxylate component contributes to electron-rich aromatic systems, which are critical for binding to biological targets.
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-26-16-7-4-8-18-19(16)22-21(29-18)23-10-12(11-23)27-20(25)17-9-14(24)13-5-2-3-6-15(13)28-17/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXYRFXTILABFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and bromine in the presence of a base to form 4-methoxybenzo[d]thiazole.
Synthesis of the azetidine ring: The azetidine ring can be synthesized by reacting an appropriate amine with an epoxide under basic conditions.
Formation of the chromene ring: The chromene ring can be synthesized by a condensation reaction between salicylaldehyde and an appropriate β-ketoester.
Coupling reactions: The final step involves coupling the benzo[d]thiazole, azetidine, and chromene intermediates using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate depends on its specific biological activity. For example, if it exhibits anticancer activity, it may interact with cellular targets such as DNA or proteins involved in cell proliferation and apoptosis. The molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Pharmacological and Physicochemical Properties
- Target Compound : The ester linkage between chromene and azetidine may enhance membrane permeability compared to carboxylate salts. The 4-methoxy group on benzothiazole could reduce metabolic degradation.
- Antibiotic Analogs () : Carbapenem derivatives with azetidine-thiazoline side chains (e.g., Compound 11) exhibit high yields (80–88%) and melting points (78–139°C), correlating with crystallinity and stability.
- Chromene Derivatives () : Methyl 4-hydroxy-2-oxo-chromene-3-carboxylate serves as a precursor for anticoagulants, but its low lipophilicity limits bioavailability compared to the target compound’s hybrid structure.
Challenges in Optimization
- Stereochemical Complexity : Azetidine-containing compounds (e.g., ) often require chiral resolution, increasing synthesis costs.
- Reactivity of Benzothiazole : Electrophilic substitutions on benzothiazoles (e.g., halogenation) are prone to regioselectivity issues, necessitating pre-functionalized precursors.
Data Tables
Table 2. Structural Modifications and Bioactivity Trends
Biological Activity
The compound 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 346.4 g/mol. The structure includes a benzothiazole moiety, an azetidine ring, and a chromene derivative, which collectively contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The general synthetic route includes:
- Formation of Benzothiazole : This is achieved through cyclization reactions involving appropriate thioketones and amines.
- Azetidine Formation : The azetidine ring is constructed via nucleophilic substitution reactions.
- Chromene Derivation : The chromene structure is introduced through condensation reactions with suitable aldehydes or ketones.
Biological Activity
Research indicates that compounds similar to This compound exhibit significant biological activities, including:
Antitumor Activity
Studies have shown that derivatives containing the benzothiazole moiety possess antitumor properties. For instance, compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines. Notably:
- IC50 Values : Some derivatives demonstrated IC50 values in the low micromolar range against specific cancer cells, indicating potent antitumor activity .
Anti-inflammatory Properties
Compounds derived from benzothiazole have also been reported to exhibit anti-inflammatory effects. Research has indicated:
- Inhibition of COX Enzymes : Certain derivatives showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Neuropharmacological Effects
There is emerging evidence supporting the neuroprotective effects of benzothiazole derivatives:
- Alleviation of Catalepsy : In animal models, specific derivatives have been shown to alleviate haloperidol-induced catalepsy, suggesting potential applications in treating Parkinson's disease .
The mechanism by which This compound exerts its biological effects likely involves interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound could modulate neurotransmitter receptors, contributing to its neuropharmacological effects.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to others in its class:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxybenzothiazolyl)azetidine | Contains benzothiazole and azetidine | Antitumor and anti-inflammatory |
| N-(4-Methoxyphenyl)-3-methoxyazetidin | Similar azetidine structure but different substituents | Varied cytotoxic effects |
| 3-(Naphthalenyl)-4-(4-methoxyphenyl)-azetidin | Incorporates naphthalene ring | Enhanced hydrophobic interactions |
This table illustrates how variations in structure can lead to differences in biological activity.
Case Studies
Several case studies have demonstrated the efficacy of related compounds:
- A study on azetidin derivatives indicated significant cytotoxicity against SiHa cervical cancer cells, with some compounds showing selectivity over normal cell lines .
- Another investigation highlighted the role of substituents on azetidine rings in modulating anticancer activity through apoptosis induction mechanisms .
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis of benzothiazole-azetidine-chromene hybrids typically involves sequential reactions, such as coupling azetidine derivatives with benzothiazole precursors via nucleophilic substitution, followed by esterification with chromene carboxylic acid derivatives. Key steps include:
- Reflux Conditions : Use ethanol or methanol as solvents with catalytic acetic acid (5–10 drops) to promote cyclization and coupling reactions, as demonstrated in similar benzothiazole syntheses .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol for intermediate isolation. High-performance liquid chromatography (HPLC) is recommended for final compound purity validation (>95%) .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2 equivalents of azetidine precursor to ensure complete coupling) .
Advanced: How should researchers address contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
Discrepancies in bioactivity data often arise from variations in assay conditions or compound purity. To resolve these:
- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HeLa or MCF-7) and validate activity via dose-response curves (IC₅₀ values) in triplicate. Include positive controls like doxorubicin for cytotoxicity comparisons .
- Purity Verification : Confirm compound integrity using LC-MS (liquid chromatography-mass spectrometry) and ¹H/¹³C NMR to detect impurities that may skew results .
- Structural Analogs : Compare activity with derivatives (e.g., replacing the chromene moiety with coumarin) to isolate pharmacophore contributions .
Structural Analysis: What are the best practices for determining the crystal structure of this compound using X-ray diffraction?
Methodological Answer:
For crystallographic studies:
- Crystal Growth : Use slow evaporation from a dimethyl sulfoxide (DMSO)/ethanol mixture (1:3 v/v) at 4°C to obtain single crystals suitable for diffraction .
- Data Collection : Employ a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Collect data up to θ = 25° for high completeness (>99%) .
- Refinement : Use SHELXL for structure solution and refinement. Apply anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically. Target R factors < 0.06 for reliability .
Safety: What are the critical handling and toxicity considerations for this compound in laboratory settings?
Methodological Answer:
While specific toxicity data for this compound is limited, analogous benzothiazole derivatives require:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- First Aid : For accidental exposure, rinse skin with water for 15 minutes; if inhaled, move to fresh air and seek medical attention. Store in amber glass bottles at –20°C to prevent degradation .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .
Computational Modeling: How can molecular docking studies predict the interaction of this compound with protein kinases?
Methodological Answer:
To model kinase inhibition (e.g., EGFR or VEGFR2):
- Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 with B3LYP/6-31G(d) basis set. Assign partial charges via the RESP method .
- Protein Selection : Retrieve kinase structures (e.g., PDB ID: 1M17) from the RCSB database. Remove water molecules and add polar hydrogens using AutoDock Tools .
- Docking Parameters : Use AutoDock Vina with a grid box covering the ATP-binding site (20 × 20 × 20 Å). Validate docking poses by comparing with co-crystallized inhibitors (e.g., erlotinib) .
Advanced: How can researchers resolve spectral ambiguities in the ¹H NMR analysis of this compound?
Methodological Answer:
Overlapping signals in NMR can be addressed via:
- 2D Techniques : Use HSQC (heteronuclear single-quantum coherence) to correlate ¹H and ¹³C signals, particularly for aromatic protons in the benzothiazole and chromene moieties .
- Solvent Selection : Record spectra in DMSO-d₆ to resolve NH or OH protons, which are often broad in CDCl₃ .
- Decoupling Experiments : Apply NOESY to confirm spatial proximity between azetidine and benzothiazole protons .
Biological Screening: What in vitro assays are most suitable for evaluating this compound’s anti-inflammatory potential?
Methodological Answer:
- COX-2 Inhibition : Use a cyclooxygenase-2 inhibitor screening kit (Cayman Chemical) with IC₅₀ determination against celecoxib as a reference .
- Cytokine Profiling : Treat RAW 264.7 macrophages with LPS (1 μg/mL) and measure TNF-α/IL-6 levels via ELISA after 24-hour exposure to the compound .
- NF-κB Luciferase Assay : Transfect HEK293 cells with an NF-κB reporter plasmid and quantify luminescence post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
